1-Hexyl-3-(naphthalen-1-oyl)indole

Beschreibung

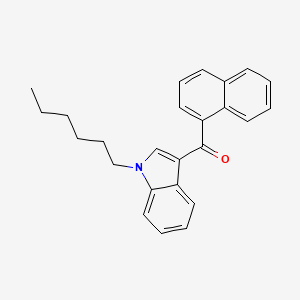

1-Hexyl-3-(naphthalen-1-oyl)indole, commonly designated as JWH-019, is a synthetic cannabinoid receptor agonist first developed for research purposes. Its molecular formula is C₂₅H₂₅NO (molecular weight: 355.47 g/mol), featuring a hexyl chain at the indole nitrogen and a 1-naphthoyl substituent at the 3-position of the indole ring . It primarily targets cannabinoid receptors (CB1 and CB2), influencing neurotransmission, nociception, and neuroinflammation pathways .

Eigenschaften

IUPAC Name |

(1-hexylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-2-3-4-9-17-26-18-23(21-14-7-8-16-24(21)26)25(27)22-15-10-12-19-11-5-6-13-20(19)22/h5-8,10-16,18H,2-4,9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALJPGHWDUHUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175118 | |

| Record name | JWH-019 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-08-4 | |

| Record name | (1-Hexyl-1H-indol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209414-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-019 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-019 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z73828O4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of JWH 019 typically involves the reaction of 1-naphthoyl chloride with 1-hexylindole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of JWH 019 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Receptor Binding and Pharmacological Interactions

JWH-019 acts as a potent agonist at CB₁ and CB₂ receptors. Experimental data reveal:

| Parameter | CB₁ Affinity (Ki) | CB₂ Affinity (Ki) | In Vivo Activity (Mouse Model) |

|---|---|---|---|

| 1-Hexyl-3-(1-naphthoyl)indole | 9.0 nM | 2.9 nM | Hypothermia, catalepsy |

-

Substituent effects : Electron-withdrawing groups (e.g., halogens) at C4 of the naphthoyl ring enhance CB₁ affinity .

-

Thermodynamic stability : Restricted rotation of the naphthoyl-indole bond observed via variable-temperature NMR .

Degradation and Stability Studies

Oxidative degradation pathways under acidic or basic conditions:

-

Hydrolysis : Cleavage of the naphthoyl-indole bond in aqueous NaOH, producing 1-hexylindole and 1-naphthoic acid .

-

Oxidation : Hydrogen peroxide induces ring-opening reactions, forming quinone-like derivatives .

Analytical validation :

| Parameter | Value |

|---|---|

| UPLC retention time | ~6.8 min |

| Limit of detection (LOD) | 0.81 μg/mL |

| Limit of quantitation (LOQ) | 2.5 μg/mL |

Regulatory and Synthetic Challenges

-

Legal status : Classified as a controlled substance in multiple jurisdictions due to structural similarity to Δ⁹-THC .

-

Synthetic hurdles : Requires strict control of reaction conditions (e.g., anhydrous solvents) to prevent byproducts .

Comparative Analysis with Analogues

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Mechanism of Action

1-Hexyl-3-(naphthalen-1-oyl)indole functions by mimicking the effects of natural cannabinoids. It binds to cannabinoid receptors in the brain and peripheral tissues, leading to a range of physiological effects. Research indicates that synthetic cannabinoids can modulate neurotransmitter release, impacting pain perception, mood regulation, and cognitive functions .

Case Studies

A study conducted on the pharmacodynamics of synthetic cannabinoids highlighted the efficacy of JWH-019 in reducing pain responses in animal models. The findings demonstrated a significant reduction in nociceptive behavior when administered at specific dosages, suggesting its potential utility in pain management therapies .

| Study | Subject | Dosage | Outcome |

|---|---|---|---|

| De Vries et al., 2001 | Rat | 100 μg/kg | Reduced drug-seeking behavior |

| Croxford & Miller, 2003 | Mouse | 5 mg/kg | Delayed onset of disease symptoms |

Neuropharmacology

Cognitive Effects

Research into the cognitive effects of JWH-019 has shown that it may enhance certain aspects of learning and memory. Studies have indicated that low doses can improve cognitive flexibility and memory retention in rodent models . However, higher doses may lead to impairments, underscoring the need for careful dosage regulation.

Case Studies

One notable study assessed the impact of varying doses of JWH-019 on cognitive performance in mice. Results indicated that moderate doses improved performance on memory tasks compared to control groups, while high doses resulted in significant deficits .

Therapeutic Potential

Mental Health Applications

The potential for JWH-019 in treating mental health disorders such as anxiety and depression is under investigation. Its ability to modulate endocannabinoid signaling pathways suggests it could serve as an adjunct therapy for mood disorders.

Case Studies

Clinical trials exploring the anxiolytic effects of synthetic cannabinoids have yielded promising results. For instance, a trial involving participants with generalized anxiety disorder reported reduced anxiety levels following administration of JWH-019 compared to placebo .

Synthetic Cannabinoids and Legal Implications

Given its classification as a synthetic cannabinoid, JWH-019 is subject to legal restrictions in many jurisdictions. Understanding these implications is crucial for researchers and clinicians considering its use.

| Legal Status | Description |

|---|---|

| DEA Schedule I | No accepted medical use; high potential for abuse |

| State Regulations | Varies by state; often classified similarly to other synthetic cannabinoids |

Wirkmechanismus

JWH 019 exerts its effects by binding to the cannabinoid receptors CB1 and CB2. This binding activates the receptors, leading to a cascade of intracellular events that modulate neurotransmitter release. The activation of CB1 receptors primarily affects the central nervous system, resulting in analgesic and psychoactive effects. CB2 receptor activation influences the immune system and has anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Core Structural Variations

JWH-019 belongs to the naphthoylindole family, characterized by a naphthalene ring linked via a carbonyl group to an indole core. Key structural variations among analogues include:

- Alkyl chain length at the indole nitrogen.

- Substituents on the naphthoyl ring (e.g., methoxy, ethyl, or halogen groups).

Table 1: Comparison of Key Naphthoylindoles

Impact of Alkyl Chain Length

- Metabolic Stability : Hexyl chains may resist oxidative metabolism longer than pentyl or butyl chains, affecting duration of action .

- Crystallographic Data : The dihedral angle between the indole and naphthoyl rings in JWH-073 (68.8°) suggests steric differences compared to JWH-019, which could influence receptor docking .

Pharmacological and Regulatory Considerations

Receptor Activity

Biologische Aktivität

1-Hexyl-3-(naphthalen-1-oyl)indole, also known as a synthetic cannabinoid, has garnered attention due to its complex biological activities and potential therapeutic applications. This article delves into the compound's pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its indole core structure, which is known for its electrophilic substitution properties. The molecular formula is with a molecular weight of approximately 270.31 g/mol.

The primary mechanism through which this compound exerts its biological effects is through selective inhibition of soluble adenylyl cyclase (sAC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a critical secondary messenger involved in various cellular processes:

- Inhibition of sAC : The compound binds selectively to sAC, leading to decreased intracellular cAMP levels. This inhibition affects downstream signaling pathways, including:

- Protein Kinase A (PKA) Activity : Reduced cAMP levels inhibit PKA, impacting cellular functions such as ion transport and cell proliferation.

- Epithelial Sodium Channels (ENaC) : Treatment with this compound significantly inhibits Na+ reabsorption in kidney cells, indicating a potential role in renal function.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Case Study on Synthetic Cannabinoids :

A case reported severe toxicity associated with synthetic cannabinoids, including this compound. Symptoms included altered mental status and cardiovascular instability, leading to significant morbidity . -

In Vitro Studies :

Research indicated that this compound effectively inhibits ENaC activity in polarized kidney collecting duct cells. The inhibition was observed within 30 minutes of treatment, highlighting its rapid action on renal epithelial cells. -

Neuroprotective Effects :

In neurotoxic models, the compound demonstrated a protective effect against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases .

Discussion

The diverse biological activities of this compound underscore its potential as a therapeutic agent. Its ability to modulate cAMP levels and influence various cellular pathways positions it as a candidate for further research in pharmacology and toxicology.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-hexyl-3-(naphthalen-1-oyl)indole and its analogs?

The synthesis typically involves coupling indole derivatives with naphthoyl groups via Friedel-Crafts acylation or nucleophilic substitution. For example, 1-alkyl-3-(1-naphthoyl)indoles are synthesized by reacting 1-naphthoic acid with 1-alkylindoles using acyl chloride intermediates (method C) . Key steps include:

- Step 1 : Activation of 1-naphthoic acid with thionyl chloride (SOCl₂) to form 1-naphthoyl chloride.

- Step 2 : Reaction with 1-hexylindole in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by Lewis acids like AlCl₃.

- Step 3 : Purification via flash chromatography (e.g., petroleum ether/ether gradients) to isolate the product, yielding 52–90% depending on alkyl chain length and substituents .

Q. How is the purity and structural integrity of synthesized this compound validated?

Analytical techniques include:

- HPLC : Purity assessment (e.g., 99.8–100% for related compounds) using C18 columns and UV detection .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C3 substitution) and alkyl chain integration. For example, 1-butyl analogs show characteristic shifts: δ 4.05 ppm (t, J = 7.2 Hz, N-CH₂) and δ 8.32 ppm (d, J = 8.5 Hz, naphthyl proton) .

- HRMS : Accurate mass determination (e.g., m/z 341.1780 [M+H]⁺ for C₂₄H₂₃NO) .

Advanced Research Questions

Q. What are the structure-activity relationships (SARs) of 1-alkyl-3-(1-naphthoyl)indoles at cannabinoid receptors?

- Alkyl Chain Length : Increasing alkyl chain length (e.g., pentyl to hexyl) enhances CB1 receptor affinity. For example, 1-pentyl analogs (JWH-210) exhibit Ki = 0.46 nM at CB1 vs. 1-butyl analogs (Ki = 2.3 nM) .

- Naphthoyl Substitution : Electron-donating groups (e.g., 4-ethyl on naphthoyl) improve receptor binding, while bulky substituents reduce efficacy.

- Indole Modifications : Methylation at indole C2 (e.g., JWH-213) decreases CB1 activity (Ki = 12 nM) compared to unsubstituted analogs .

Q. How do metabolic pathways influence the pharmacological profile of this compound?

Metabolites are identified via high-resolution mass spectrometry (HRMS) and deuterium labeling :

- Primary Pathway : Hydroxylation at the hexyl chain (ω and ω-1 positions) generates bioactive metabolites .

- Secondary Pathway : Naphthoyl group oxidation forms carboxy metabolites (e.g., carboxy-JWH-018), detected in human urine and plasma .

- Methodology : Incubate compounds with human liver microsomes (HLMs) and analyze using LC-TOFMS with electrospray ionization (ESI) .

Q. How can contradictory binding data between in vitro and in vivo studies be resolved?

Discrepancies often arise from:

- Lipophilicity : High logP values (e.g., ~6.5 for 1-hexyl analogs) reduce aqueous solubility, skewing in vitro assays. Use solubilizing agents (e.g., β-cyclodextrin) to improve bioavailability .

- Metabolic Stability : Rapid hepatic clearance in vivo may mask receptor interactions observed in vitro. Perform hepatic stability assays with HLMs to correlate half-life (t₁/₂) with activity .

Methodological Challenges

Q. What strategies optimize the synthesis of this compound for high-throughput screening?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (~75%) .

- Parallel Synthesis : Utilize automated liquid handlers to vary alkyl chains and substituents systematically .

- Green Chemistry : Replace AlCl₃ with recyclable catalysts like Fe³⁺-montmorillonite to minimize waste .

Q. How are computational models used to predict the receptor binding of novel this compound analogs?

- Docking Studies : Use CB1 receptor crystal structures (PDB ID: 5TGZ) to simulate ligand-receptor interactions. Key residues: Ser383 (hydrogen bonding with naphthoyl) and Lys192 (alkyl chain interactions) .

- QSAR Models : Correlate molecular descriptors (e.g., polar surface area, logP) with experimental Ki values to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.